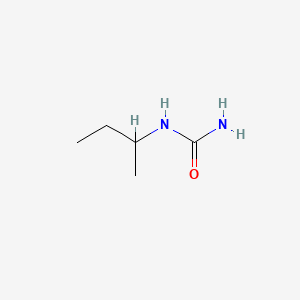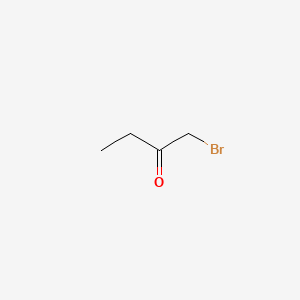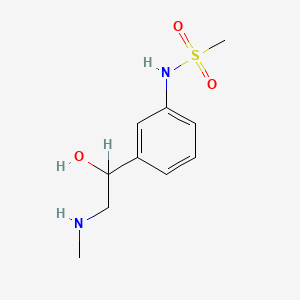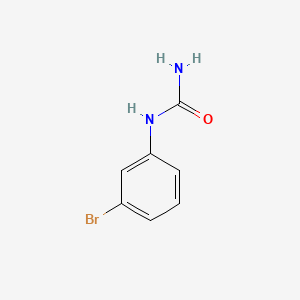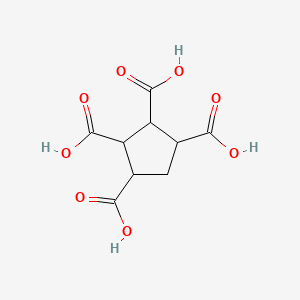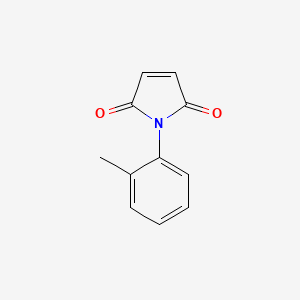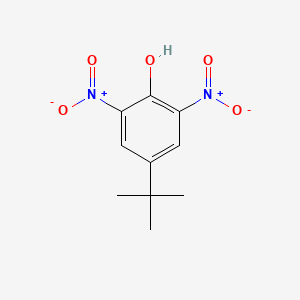
3-氨基-2-甲基-5-硝基苯甲酰胺
描述
3-Amino-2-methyl-5-nitrobenzamide is an organic compound with the molecular formula C8H9N3O3 and a molecular weight of 195.18 g/mol . It is a yellow crystalline solid that is stable under normal conditions but can pose explosion hazards at high temperatures or in the presence of strong oxidizers . This compound is a metabolite of dinitolmide, a nitroamide antiprotozoal agent widely used in poultry farming due to its low toxicity, stability, cost-effectiveness, and anticoccidial effects .
科学研究应用
3-Amino-2-methyl-5-nitrobenzamide has several scientific research applications:
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications due to its stability and low toxicity.
Industry: Utilized in poultry farming as an anticoccidial agent.
作用机制
Target of Action
3-Amino-2-methyl-5-nitrobenzamide, also known as Anot, is a metabolite of dinitolmide . Dinitolmide is an antiprotozoal agent extensively used in poultry farming . .
Mode of Action
The exact mode of action of Anot is not well-documented. As a metabolite of dinitolmide, it might share similar properties and mechanisms. Dinitolmide is known to be an anticoccidial agent, meaning it works against coccidia parasites . The specific interaction of Anot with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its relationship with dinitolmide, it might be involved in the life cycle of coccidia parasites
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Anot is currently limited. It’s known that Anot is a metabolite of dinitolmide , suggesting it’s formed in the body during the metabolism of dinitolmide. More research is needed to understand its pharmacokinetic properties and how they impact bioavailability.
Result of Action
As a metabolite of dinitolmide, it might contribute to the anticoccidial effects of the parent compound
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Anot is known to be stable under normal temperatures . It may pose an explosion hazard under high temperatures or when exposed to strong oxidizing agents . It’s soluble in lipid solvents , which could influence its distribution in the body. It should be stored in a cool, dry place, away from light and sources of ignition .
生化分析
Biochemical Properties
3-Amino-2-methyl-5-nitrobenzamide plays a significant role in biochemical reactions, particularly as a metabolite of dinitolmide. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been utilized as an analytical reference standard for the determination of the analyte in chicken tissues and eggs by accelerated solvent extraction with a neutral alumina solid-phase extraction column in conjunction with gas chromatography-tandem mass spectrometry
Cellular Effects
The effects of 3-Amino-2-methyl-5-nitrobenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As a metabolite of dinitolmide, it exhibits anticoccidial effects, which are crucial in poultry farming . The compound’s low toxicity and stability make it a valuable agent in studying cellular responses and metabolic processes.
Molecular Mechanism
At the molecular level, 3-Amino-2-methyl-5-nitrobenzamide exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of its application. The compound’s interactions with enzymes and proteins can lead to changes in gene expression, further influencing cellular functions . These molecular mechanisms are essential for understanding its role in biochemical reactions and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-2-methyl-5-nitrobenzamide change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it maintains its stability under various conditions, making it a reliable agent for long-term biochemical assays
Dosage Effects in Animal Models
The effects of 3-Amino-2-methyl-5-nitrobenzamide vary with different dosages in animal models. At lower doses, it exhibits beneficial anticoccidial effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in its application. These dosage-dependent effects are crucial for determining its safety and efficacy in veterinary and pharmaceutical contexts.
Metabolic Pathways
3-Amino-2-methyl-5-nitrobenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors. As a metabolite of dinitolmide, it participates in the metabolic processes that lead to its formation and degradation . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-Amino-2-methyl-5-nitrobenzamide within cells and tissues are critical for its activity. It interacts with specific transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for optimizing its application in biochemical assays and therapeutic contexts.
Subcellular Localization
The subcellular localization of 3-Amino-2-methyl-5-nitrobenzamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding its role in cellular processes and its potential therapeutic applications.
准备方法
The synthesis of 3-Amino-2-methyl-5-nitrobenzamide can be achieved through various methods. One common method involves the reaction of nitrochloromethane with aniline . The reaction conditions typically include:
Reagents: Nitrochloromethane, aniline
Solvents: Fatty solvents
Conditions: Controlled temperature and pressure to avoid explosion hazards
Industrial production methods may involve more sophisticated techniques to ensure purity and yield, such as accelerated solvent extraction (ASE) combined with solid-phase extraction (SPE) and gas chromatography-tandem mass spectrometry (GC-MS/MS) .
化学反应分析
3-Amino-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions with various reagents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, iron powder
Solvents: Methanol, dimethyl sulfoxide (DMSO)
Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
3-Amino-2-methyl-5-nitrobenzamide can be compared with other similar compounds such as:
- 3-Amino-5-nitro-o-toluamide
- 2-Methyl-3-amino-5-nitrobenzamide
- 3,5-Dinitro-o-toluamide
These compounds share similar structural features but differ in their specific functional groups and applications. The uniqueness of 3-Amino-2-methyl-5-nitrobenzamide lies in its specific use as a metabolite of dinitolmide and its applications in poultry farming .
属性
IUPAC Name |
3-amino-2-methyl-5-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c1-4-6(8(10)12)2-5(11(13)14)3-7(4)9/h2-3H,9H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLRQBGOUCRKRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189243 | |
| Record name | Anot | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3572-44-9 | |
| Record name | 3-Amino-5-nitro-o-toluamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3572-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anot | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anot | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-methyl-5-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-2-METHYL-5-NITROBENZAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KA9YLT68HA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical methods used to detect 3-ANOT in biological samples?
A1: The research article describes the development and validation of a highly sensitive and selective method for detecting 3-ANOT in eggs using Accelerated Solvent Extraction coupled with Gas Chromatography-Tandem Mass Spectrometry (ASE-GC-MS/MS) []. This method utilizes acetonitrile for extraction and neutral alumina solid-phase extraction for purification before analysis via GC-MS/MS. [] This method proved effective for quantifying 3-ANOT, a metabolite of the veterinary drug dinitolmide, in egg samples. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



